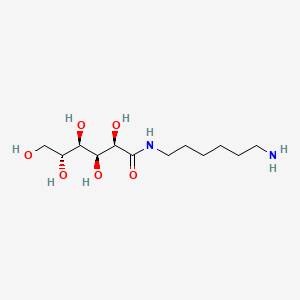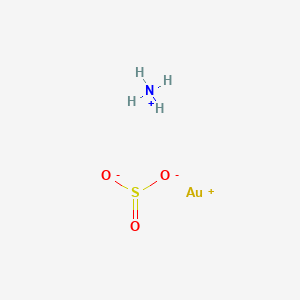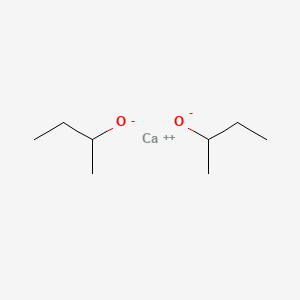
Calcium dibutan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dibutan-2-olate is an organometallic compound with the molecular formula C8H18CaO2 and a molecular weight of 186.31 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium dibutan-2-olate can be synthesized through the reaction of calcium hydride with butan-2-ol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CaH2+2C4H9OH→Ca(O(C4H9)2+2H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium dibutan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium butanoate.
Reduction: It can be reduced to form calcium hydride and butan-2-ol.
Substitution: The butan-2-olate groups can be substituted with other alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other alkoxides are common reagents.
Major Products Formed
Oxidation: Calcium butanoate.
Reduction: Calcium hydride and butan-2-ol.
Substitution: Various calcium alkoxides depending on the substituent used.
Aplicaciones Científicas De Investigación
Calcium dibutan-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium source.
Medicine: Explored for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of calcium dibutan-2-olate involves its ability to release calcium ions (Ca2+) upon dissociation. These calcium ions play a crucial role in various biochemical pathways, including signal transduction, muscle contraction, and bone formation. The compound interacts with specific molecular targets, such as calcium channels and binding proteins, to exert its effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
7726-52-5 |
|---|---|
Fórmula molecular |
C8H18CaO2 |
Peso molecular |
186.31 g/mol |
Nombre IUPAC |
calcium;butan-2-olate |
InChI |
InChI=1S/2C4H9O.Ca/c2*1-3-4(2)5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Clave InChI |
JMGOMFCHJYZMFS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[O-].CCC(C)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



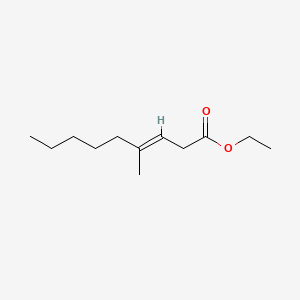

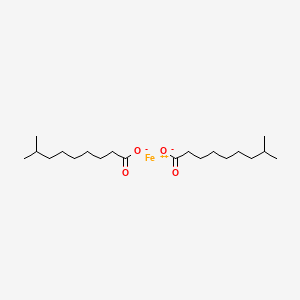
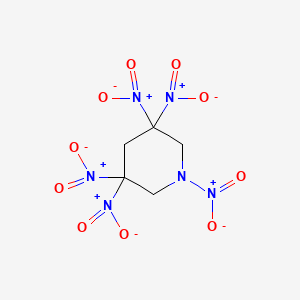
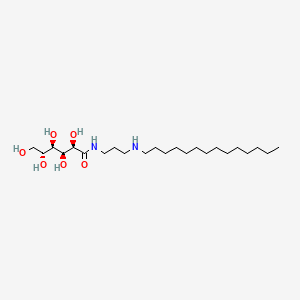

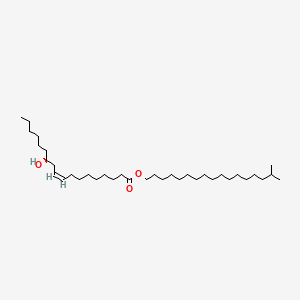
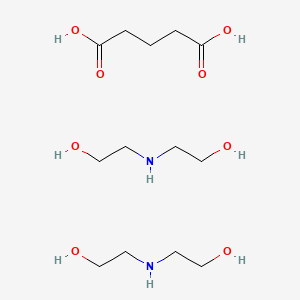
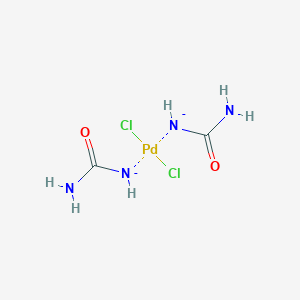

![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
